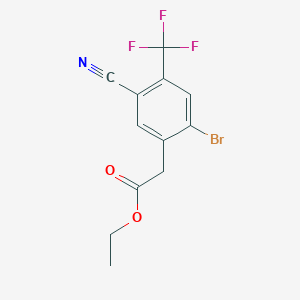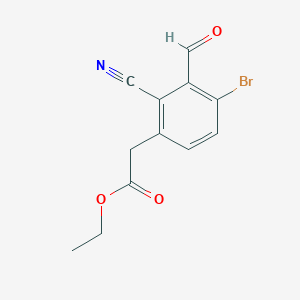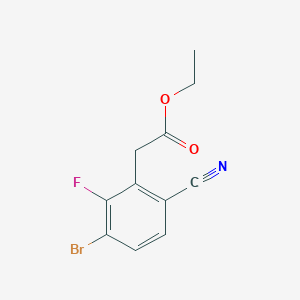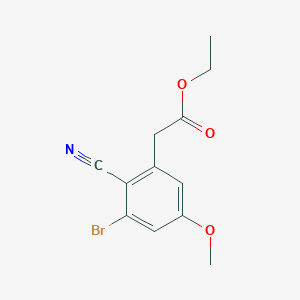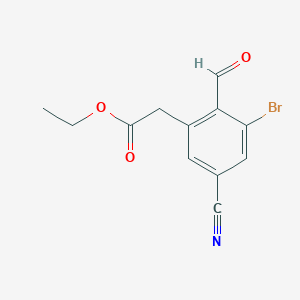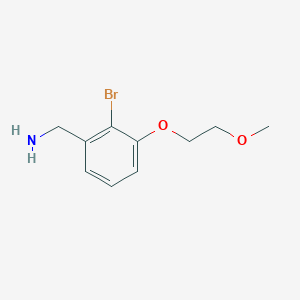
2-Bromo-3-(2-methoxyethoxy)-benzylamine
Vue d'ensemble
Description
2-Bromo-3-(2-methoxyethoxy)-benzylamine is a chemical compound with the following structural formula: . It belongs to the class of organic compounds known as benzylamines .
Synthesis Analysis
The synthesis of this compound involves the bromination of an alkoxy-substituted thiophene precursor. For instance, 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]thiophene can serve as a starting material . The reaction proceeds under controlled conditions to yield the desired this compound.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzylamine core with a bromine atom and an ethoxy group attached to the aromatic ring. The methoxyethoxy moiety provides additional flexibility and solubility .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including polymerization. For example, the autopolymerization of brominated alkoxythiophenes, such as 2-bromo-3-methoxythiophene, leads to the formation of polythiophenes. During this process, hydrogen bromide gas acts as both a catalyst and an acid, cleaving the alkoxyl group and facilitating polymerization .
Applications De Recherche Scientifique
Detection and Quantification in Toxicology
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) : A case of severe intoxication by a similar compound, "4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)," was analyzed using HPLC-MS/MS, showcasing the method's applicability for detection and quantification of such compounds in biological samples (Poklis, 2014).
Environmental Impact and Degradation
Degradation Products of UV Filters : The study on oxybenzone (benzophenone-3) degradation in chlorinated seawater swimming pools highlighted the formation of brominated disinfection byproducts. This research underscores the importance of understanding how similar brominated compounds might behave in similar environmental settings (Manasfi, 2015).
Metabolic Pathways
Metabolism in Various Species : Research involving "4-Bromo-2,5-dimethoxyphenethylamine (2C-B)" and its metabolism across different species, including humans, highlights the significance of understanding the metabolic pathways of brominated psychoactive substances for both therapeutic and toxicological assessments (Carmo, 2005).
Mécanisme D'action
The exact mechanism of action for 2-Bromo-3-(2-methoxyethoxy)-benzylamine depends on its specific application. As a building block in polymer chemistry, it contributes to the formation of conductive and optically active polythiophenes. Its role as a monomer in autopolymerization reactions is crucial for designing new materials .
Propriétés
IUPAC Name |
[2-bromo-3-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-5-6-14-9-4-2-3-8(7-12)10(9)11/h2-4H,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYREHPAQWVAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






